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molecular formula C9H9ClO2S B1590463 3-Chloro-4-(methylthio)phenylacetic acid CAS No. 87776-75-8

3-Chloro-4-(methylthio)phenylacetic acid

Cat. No. B1590463
M. Wt: 216.68 g/mol
InChI Key: RUUPIFBYMDGMPN-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of (3-chloro-4-methylsulfanyl-phenyl)-acetic acid (prepared as in Example 1, 8.00 g, 36.92 mmol) in methanol (200 mL) was treated slowly with concentrated sulfuric acid (1 mL). The resulting reaction mixture was heated under reflux overnight. The reaction mixture was allowed to cool to 25° C. and then was concentrated in vacuo to remove methanol. The resulting residue was dissolved with ethyl acetate (50 mL). The organic layer was washed with water (1×50 mL). The water layer was further extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×25 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo to afford (3-chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester (7.28 g, 85.5%) as a yellow oil which was used without further purification: EI-HRMS m/e calcd for C10H11ClO2S (M+) 230.0168, found 230.0166.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[S:8][CH3:9].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:19][O:12][C:11](=[O:13])[CH2:10][C:4]1[CH:5]=[CH:6][C:7]([S:8][CH3:9])=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1SC)CC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The water layer was further extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)SC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.28 g
YIELD: PERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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